[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid
Overview
Description
“[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide range of biological activities and therapeutic potential . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Synthesis Analysis
The synthesis of isoxazole derivatives has been a field of interest for decades due to their potential as valuable drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a methoxyphenyl group and an acetic acid group .Chemical Reactions Analysis
Isoxazole derivatives have been found to exhibit various chemical reactions. For instance, it was demonstrated that one of the synthesized compounds exhibited significant inhibitory activity toward lipooxygenase (LOX) and COX-2 .Scientific Research Applications
1. Antibiotic Development
The compound is involved in the synthesis of cephem antibiotics, a class of β-lactam antibiotics. A study by Tatsuta et al. (1994) discusses the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key moiety in these antibiotics, from aminoisoxazoles through skeletal rearrangement. This research highlights the compound's role in advancing antibiotic synthesis (Tatsuta et al., 1994).
2. Pharmaceutical Synthesis
In a study by Arutjunyan et al. (2013), [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a derivative of the compound, was used to create new amides and 1-acylpyrazole. This demonstrates its utility in synthesizing novel pharmaceutical compounds (Arutjunyan et al., 2013).
3. Inhibitors for Aldose Reductase
La Motta et al. (2008) synthesized 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, related to the compound , and tested them for inhibiting aldose reductase. This enzyme is involved in diabetic complications, and these compounds showed potent activity, suggesting their potential for treating conditions like cataracts (La Motta et al., 2008).
4. Prostaglandin Synthetase Inhibition
Yamawaki and Ogawa (1988) explored the metabolites of [3, 4-bis(4-methoxyphenyl)-5-isoxazolyl]acetic acid for their ability to inhibit prostaglandin synthetase. This activity is significant in controlling inflammation and pain, making these compounds potentially useful in anti-inflammatory drugs (Yamawaki & Ogawa, 1988).
5. Ulcerative Colitis Treatment
Jilani et al. (2013) synthesized derivatives of the compound for use in treating ulcerative colitis. Their study reported promising results, suggesting these derivatives as new leads in the treatment of this chronic inflammatory bowel disease (Jilani et al., 2013).
6. Anticancer and Antiviral Activities
Havrylyuk et al. (2013) synthesized derivatives of the compound for evaluating their anticancer and antiviral activities. The study found certain derivatives to be effective against leukemia cell lines and Tacaribe virus strain, underscoring the compound's potential in cancer and viral therapies (Havrylyuk et al., 2013).
Future Directions
Mechanism of Action
Target of Action
They can bind to various biological targets based on their chemical diversity . .
Biochemical Pathways
Again, without specific studies, it’s hard to say exactly which biochemical pathways this compound affects. Isoxazole derivatives are known to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. As mentioned earlier, isoxazole derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent reduction in inflammatory responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes, thereby mitigating inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with specific biomolecules, leading to enzyme inhibition. For instance, the compound can bind to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its anti-inflammatory effects in vitro and in vivo, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility and facilitate excretion. The compound’s metabolism can influence its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within tissues can affect its therapeutic effects, with higher concentrations observed in inflamed tissues, where it exerts its anti-inflammatory actions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its effects.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKMXHVELQPCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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